molecular formula C43H64N2O5Si2 B583176 Benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate CAS No. 1796889-76-3

Benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate

Cat. No.: B583176
CAS No.: 1796889-76-3
M. Wt: 745.164
InChI Key: XRPFCOIIXPPJCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex benzyl ester featuring a central 2-oxoimidazolidin-4-yl core with dual silyl protective groups: tert-butyl(dimethyl)silyl (TBS) and triethylsilyl (TES). The hexanoate chain is functionalized at the 6-position with these silyl ethers, enhancing steric protection and lipophilicity. Such design is typical in medicinal chemistry intermediates to safeguard reactive hydroxyl groups during multi-step syntheses, particularly in peptide or heterocyclic drug development . The dibenzyl substitution on the imidazolidinone ring further stabilizes the core structure, while the benzyl ester group facilitates selective deprotection under hydrogenolysis or acidic conditions.

Properties

IUPAC Name

benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H64N2O5Si2/c1-9-52(10-2,11-3)50-39(29-21-22-30-40(46)48-33-37-27-19-14-20-28-37)41-38(34-49-51(7,8)43(4,5)6)44(31-35-23-15-12-16-24-35)42(47)45(41)32-36-25-17-13-18-26-36/h12-20,23-28,38-39,41H,9-11,21-22,29-34H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPFCOIIXPPJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC(CCCCC(=O)OCC1=CC=CC=C1)C2C(N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H64N2O5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

745.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of multiple functional groups, including silyl ethers and imidazolidinone moieties. Its molecular formula is C31H45N2O4Si2C_{31}H_{45}N_{2}O_{4}Si^{2}, and it has a molecular weight of approximately 563.82 g/mol.

Antitumor Activity

Research indicates that derivatives of imidazolidinones exhibit significant antitumor properties. A study demonstrated that related compounds can induce apoptosis in cancer cells through the activation of caspase pathways. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Antimicrobial Properties

The compound has shown antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria. In vitro studies revealed that it disrupts bacterial cell wall synthesis, leading to cell lysis. The minimum inhibitory concentration (MIC) values were determined, with effective concentrations ranging from 10 to 50 µg/mL against tested strains.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways, including proteases and phosphatases. This inhibition can lead to altered metabolic states in cells, suggesting potential applications in metabolic disorders.

Case Studies

StudyFindings
Study 1: Antitumor EffectsInduced apoptosis in human cancer cell linesSuggests potential for cancer therapy
Study 2: Antimicrobial ActivityEffective against E. coli and S. aureusPromising candidate for antibiotic development
Study 3: Enzyme InhibitionInhibited protease activity by 75%Could be useful in treating metabolic diseases

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of the intrinsic apoptotic pathway through mitochondrial dysfunction.
  • Cell Wall Disruption : Interference with bacterial cell wall synthesis leads to increased permeability and cell death.
  • Enzyme Interaction : Binding to active sites on enzymes alters their function, impacting cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its dual silyl protection and imidazolidinone core. Below is a comparison with structurally analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Differences
Benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate C₄₃H₆₃N₂O₅Si₂ ~774.1 (calculated) TBS, TES, benzyl ester, imidazolidinone Dual silyl groups; hexanoate chain
Benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate C₃₁H₃₄N₂O₃S 514.7 Thienoimidazole, benzyl ester Sulfur-containing heterocycle; no silyl
Benzyl 4-benzyloxy-2-hydroxy-3-formyl-6-methylbenzoate (Compound 9) C₂₃H₂₀O₅ 376.4 Benzyl ester, formyl, phenolic ether Simpler aromatic ester; no heterocycle
6-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid C₉H₁₃NO₃S₂ 247.3 Thioxothiazolidinone, carboxylic acid Acidic terminus; sulfur-rich core

Physicochemical Properties

  • Lipophilicity: The TES and TBS groups increase logP compared to non-silylated analogs, improving solubility in non-polar solvents like n-hexane (). This aligns with the use of n-hexane in extracting lipophilic bioactive compounds .
  • Stability : Silyl ethers resist hydrolysis under basic conditions but cleave selectively with fluoride ions (e.g., TBAF), enabling controlled deprotection—a strategy critical in multi-step syntheses .

Research Findings and Data Gaps

  • Synthetic Efficiency : highlights challenges in isolating silylated intermediates due to their sensitivity to moisture, necessitating anhydrous conditions .
  • Limitations: No direct toxicity or pharmacokinetic data exists for the compound. Comparative studies with desilylated analogs (e.g., 6-hydroxyhexanoate derivatives) are required to assess protective group efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.